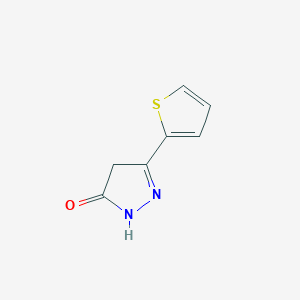

3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBRBQIACOYUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiophen 2 Yl 1h Pyrazol 5 4h One and Its Analogues

Classical Approaches in Pyrazolone (B3327878) Synthesis

The traditional methods for synthesizing the pyrazolone ring system have been well-established for over a century and remain valuable for their reliability and simplicity.

The cornerstone of classical pyrazolone synthesis is the Knorr condensation reaction, first reported by Ludwig Knorr in 1883. wikipedia.org This method typically involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov The reaction is generally conducted in a protic solvent like ethanol (B145695) or methanol, often in the presence of a basic catalyst such as piperidine (B6355638) or sodium hydride, under reflux conditions. nih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazolones by varying the substituents on both the β-ketoester and the hydrazine starting materials. For the synthesis of the parent, unsubstituted pyrazolone, hydrazine hydrate (B1144303) can be reacted with a suitable β-ketoester, such as methyl (2E)-3-methoxyacrylate, to yield the product in nearly quantitative amounts. researchgate.net

To synthesize the target molecule, 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one, the thiophene (B33073) group must be incorporated into one of the key starting materials. A primary strategy involves using a thiophene-containing β-ketoester, such as ethyl 3-oxo-3-(thiophen-2-yl)propanoate, as the 1,3-dielectrophile. The reaction of this precursor with hydrazine hydrate under standard Knorr conditions directly yields the desired pyrazolone.

An alternative and widely used classical approach begins with the synthesis of a thiophene-containing chalcone (B49325). researchgate.net This involves a Claisen-Schmidt condensation between a thiophene-2-carbaldehyde (B41791) and an appropriate ketone. researchgate.net The resulting α,β-unsaturated ketone (chalcone) serves as a versatile intermediate. The synthesis of the pyrazoline ring, a precursor to pyrazolone, is then achieved by reacting the thiophenylchalcone with hydrazine hydrate or its derivatives. japsonline.comjapsonline.com For instance, reacting 1-(thiophen-2-yl)prop-2-en-1-one (B2894955) derivatives with hydrazine hydrate in refluxing ethanol leads to the formation of the corresponding 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. researchgate.netjapsonline.com Subsequent oxidation or tautomerization can yield the pyrazolone.

A multi-step sequence starting from chalcone analogues can also be employed. This involves the addition of bromine to the chalcone to form a dibromide, which is then converted into a β-diketone before the final ring closure with hydrazine to form the pyrazole (B372694). researchgate.net

Table 1: Classical Synthesis Conditions for Pyrazolone Analogues

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

| Ethyl acetoacetate (B1235776), Phenylhydrazine (B124118) | Ethanol, reflux | Phenyl-substituted pyrazolone | Not specified | wikipedia.org |

| Thiophene-containing chalcone, Hydrazine hydrate | Ethanol, reflux | 3-(Thiophen-2-yl)pyrazole | Not specified | researchgate.net |

| 3-(4-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one, Phenylhydrazine | NaOH (20% w/v) | N-phenyl-3-(thiophen-2-yl)pyrazoline | 60.37% | japsonline.com |

| Methyl (2E)-3-methoxyacrylate, Hydrazine hydrate | Not specified | Unsubstituted pyrazolone | ~Quantitative | researchgate.net |

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for pyrazolone synthesis.

A variety of catalysts have been employed to improve the synthesis of pyrazole and pyrazolone derivatives. These catalysts often lead to higher yields, shorter reaction times, and milder reaction conditions. For instance, a highly efficient and environmentally friendly approach using a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com

Other modern catalytic systems include:

Silver-mediated [3+2] cycloaddition: This method uses alkynes and N-isocyanoiminotriphenylphosphorane to construct the pyrazole ring under mild conditions with a broad substrate scope. mdpi.comorganic-chemistry.org

Palladium-catalyzed cross-coupling: Suzuki-Miyaura cross-coupling reactions have been used to functionalize pre-formed pyrazolone scaffolds. For example, a 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was arylated using a Pd(0) catalyst to produce a series of derivatives in moderate to good yields (66-81%). nih.gov

Lewis Acid Catalysis: Cerium(IV) oxide supported on silica (B1680970) (CeO2/SiO2) has been used as a heterogeneous Lewis acid catalyst in multicomponent reactions to form pyrazolones in aqueous media, with yields ranging from 83-92%. jocpr.comthieme-connect.com

These catalytic methods offer significant advantages over classical approaches by enhancing reaction efficiency and enabling the synthesis of complex molecular architectures with high precision.

Adherence to the principles of green chemistry has become a major focus in modern organic synthesis. For pyrazolone synthesis, this has led to the development of protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption.

A notable example is the use of ultrasonic irradiation to promote the synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives. scielo.br The cyclocondensation of thiophenylchalcones with aminoguanidine (B1677879) hydrochloride was achieved under ultrasonic conditions in ethanol, a green solvent, resulting in short reaction times and high efficiency. scielo.br

Aqueous synthesis represents another key green strategy. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. thieme-connect.com One-pot syntheses of pyrazolone derivatives have been successfully carried out in water using catalysts like Bleaching Earth Clay and PEG-400 as a green reaction medium. taylorfrancis.comresearchgate.net These methods often involve multicomponent reactions, which improve atom economy by combining several synthetic steps into a single operation without isolating intermediates. thieme-connect.com

Table 2: Modern and Sustainable Synthetic Approaches

| Method | Catalyst/Medium | Key Features | Product Type | Yield | Reference |

| Condensation | Nano-ZnO | Environmentally friendly catalyst | 1,3,5-substituted pyrazoles | Not specified | mdpi.com |

| Multicomponent Reaction | CeO2/SiO2 / Water | Heterogeneous catalyst, aqueous media | N-arylpyrazolones | 83-92% | jocpr.com |

| Suzuki-Miyaura Coupling | Pd(0) / 1,4-Dioxane | C-C bond formation on thiophene ring | Arylated pyrazole-thiophene amides | 66-81% | nih.gov |

| Cyclocondensation | Ultrasound / Ethanol | Green solvent, reduced reaction time | 3-(Thiophen-2-yl)-pyrazoles | High | scielo.br |

| One-pot Synthesis | Bleaching Earth Clay / PEG-400 | Green reaction media | Hybrid pyrazole derivatives | Good | taylorfrancis.com |

Optimization and Mechanistic Investigations of Reaction Conditions

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of pyrazole-based heterocycles, studies have focused on optimizing factors such as the choice of catalyst, solvent, temperature, and reaction time. For example, in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, a related fused pyrazole system, various catalysts and conditions were screened to find the optimal protocol for a five-component reaction in water. researchgate.net

Mechanistic investigations provide a deeper understanding of the reaction pathways, allowing for more rational process design. The classical Knorr synthesis is understood to proceed via the initial formation of a hydrazone intermediate from the reaction between the hydrazine and the keto group of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazolone ring.

More complex, modern syntheses have also been the subject of mechanistic studies. For instance, the metal-mediated oxidative N-N coupling to form pyrazoles has been investigated, revealing that the oxidation state of the metal and coordination of the oxidant are critical for the reaction to proceed. nih.govrsc.orgrsc.orgumn.edu While not directly involving the classical synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one, these studies highlight the ongoing efforts to elucidate the intricate mechanisms of pyrazole formation, which can inform the optimization of existing methods and the development of novel synthetic routes.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. The precise chemical shifts are highly dependent on the dominant tautomeric form of the pyrazolone (B3327878) ring in a given solvent.

Based on analyses of related thiophene-pyrazole derivatives, the expected ¹H NMR spectrum would feature distinct signals for the protons on the thiophene (B33073) and pyrazolone rings. semanticscholar.orgd-nb.info The thiophene ring protons typically appear as multiplets or doublets of doublets in the aromatic region. The pyrazolone ring protons, specifically the CH₂ group at the C4 position and the N-H proton, would exhibit characteristic shifts. For instance, in related 4,5-dihydro-1H-pyrazole structures, the CH₂ protons appear as diastereotopic protons, giving rise to complex splitting patterns, often as doublets of doublets (dd). japsonline.com The N-H proton is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is expected to have a characteristic downfield chemical shift. Carbons within the thiophene ring and the C=N carbon of the pyrazole (B372694) ring would also appear at predictable chemical shifts, consistent with values reported for similar heterocyclic systems. d-nb.infojapsonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Predicted values are based on data from analogous structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and vibrational modes of the molecule. Theoretical calculations on the parent pyrazol-5-one molecule aid in the assignment of these vibrational frequencies. jocpr.com

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1670-1710 cm⁻¹. jocpr.comnih.goviucr.org Another key feature would be the N-H stretching vibration, which appears as a broad band, often in the 3100-3400 cm⁻¹ region. The C=N stretching vibration of the pyrazole ring is also a characteristic absorption, usually observed around 1590-1620 cm⁻¹. japsonline.comiucr.org Vibrations associated with the thiophene ring, such as C-H and C=C stretching, and the C-S stretching mode (~700 cm⁻¹), would also be present. japsonline.com

Raman spectroscopy, while less commonly reported for this specific class of compounds, would provide complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals, which can be weak in the IR spectrum. This could be useful for analyzing the C-S and C=C vibrations of the thiophene ring.

Table 2: Characteristic IR Absorption Frequencies for 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Frequencies are based on data from analogous structures.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation pathways. For 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one (C₇H₆N₂OS), the exact molecular weight is approximately 166.02 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 166. The fragmentation pattern would likely involve characteristic losses from both the pyrazolone and thiophene rings. Common fragmentation pathways for related pyrazoline structures include the cleavage of the pyrazole ring. japsonline.com For this compound, initial fragmentation could involve the loss of CO, N₂, or radicals from the pyrazolone ring. The thiophene moiety could fragment via the loss of a thiirene (B1235720) radical (CHS) or other sulfur-containing species. Analysis of a closely related compound, 3-(thiophen-2-yl)-1H-pyrazol-5-amine, shows significant fragment ions at m/z 136 and 109, suggesting fragmentation of the pyrazole ring. nih.gov

X-ray Crystallography of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one and Related Single Crystals

The crystal structures of analogous compounds reveal the geometry of the constituent rings. The pyrazole ring in such structures often adopts a non-planar conformation, such as a twisted or envelope shape, particularly in the dihydro forms. researchgate.netresearchgate.net The bond lengths and angles within the thiophene ring are expected to be consistent with those of a typical aromatic heterocycle.

A critical parameter is the dihedral angle between the mean planes of the pyrazole and thiophene rings. In related structures, this angle varies significantly depending on the substituents and crystal packing forces but is often non-zero, indicating a twisted conformation between the two rings. researchgate.netresearchgate.net For example, in one derivative, the dihedral angle between the pyrazole and thiophene rings is reported as 7.19 (12)°. researchgate.net

Table 3: Representative Crystallographic Parameters from Analogous Thiophene-Pyrazole Structures Data extracted from published crystal structures of related compounds.

The crystal packing of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is expected to be governed by a network of intermolecular interactions. The presence of an N-H group (a hydrogen bond donor) and a C=O group (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be a dominant feature. Molecules are likely to form dimers or chains via N-H···O hydrogen bonds.

Tautomerism and Isomerism in 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Prototropic Equilibria of the Pyrazolone (B3327878) Ring

Prototropic tautomerism in pyrazolones involves the migration of a proton between different atoms within the molecule, primarily nitrogen, oxygen, and carbon. For a 3-substituted 5-pyrazolone like 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one, three principal tautomeric forms are generally considered, often referred to as the CH, OH, and NH forms. clockss.org

CH form (Keto form): This is the 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one structure, featuring a methylene (B1212753) group (-CH2-) at the C4 position of the pyrazolone ring.

OH form (Enol form): Known as 3-(thiophen-2-yl)-1H-pyrazol-5-ol, this tautomer is characterized by a hydroxyl group at the C5 position, resulting in a fully aromatic pyrazole (B372694) ring.

NH form: This form, 5-(thiophen-2-yl)-1,2-dihydro-3H-pyrazol-3-one, arises from proton migration to the N1 nitrogen, maintaining a keto group at C5 but altering the double bond arrangement within the ring.

The equilibrium between these forms is delicate and can be influenced by various factors, including the nature of substituents and the surrounding environment. fu-berlin.de

Keto-enol tautomerism describes the equilibrium between the CH (keto) form and the OH (enol) form. The keto form contains a carbonyl group (C=O) and an adjacent carbon with at least one hydrogen, while the enol form is an alcohol (O-H) bonded to a C=C double bond. reddit.com

In the case of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one, the equilibrium is between the 4H-pyrazol-5-one structure and the aromatic 1H-pyrazol-5-ol structure. The stability of the enol form is significantly enhanced by the formation of a fully aromatic pyrazole ring, a powerful thermodynamic driving force. reddit.com However, the keto form possesses a strong carbon-oxygen double bond. The balance between these opposing factors determines the predominant tautomer. For many pyrazolone derivatives, the keto form is more stable, but factors like intramolecular hydrogen bonding and aromaticity can shift the equilibrium toward the enol form. researchgate.net

While keto-enol tautomerism is the most discussed equilibrium for pyrazolones, the concept of imine-enamine tautomerism is also relevant to the broader class of nitrogen-containing heterocycles. This process is analogous to the keto-enol shift but involves nitrogen atoms. An imine contains a C=N double bond, while its enamine tautomer features an amine group attached to a C=C double bond. For pyrazolones, this is intrinsically linked to the prototropic shifts between the CH, OH, and NH forms, where the C=N bond within the ring participates in the equilibrium. The NH tautomer can be considered in this context, existing in equilibrium with the other forms through proton migration.

Experimental Techniques for Tautomer Identification and Quantification

Determining the specific tautomeric forms present in a sample and their relative ratios requires sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful and commonly employed techniques. mdpi.comfu-berlin.de

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a primary tool for studying tautomeric equilibria in solution. Different tautomers will have distinct chemical shifts and coupling constants. For example, the CH (keto) form would show a signal for the sp³-hybridized CH₂ group at C4, typically in the range of 3.4-3.6 ppm in ¹H NMR. In contrast, the OH (enol) form would lack this signal and instead show a signal for the olefinic C4-H (around 5.8-6.0 ppm) and a broad signal for the hydroxyl proton. mdpi.com By comparing the NMR spectra of the compound with "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), researchers can unequivocally identify the predominant tautomer in a specific solvent. mdpi.com The integration of signals corresponding to different tautomers allows for the quantification of their equilibrium constants. fu-berlin.de

X-ray Crystallography: This technique provides definitive structural information for the compound in the solid state. By analyzing the crystal structure, the precise location of atoms and bonds can be determined, confirming which tautomer is present. For example, a crystal structure determination of a related pyrazolone derivative, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, confirmed that it exists in the keto form in the solid state, even though it may exist as the enol in solution before crystallization.

| Carbon Atom | Keto (CH) Form (Approx. δ ppm) | Enol (OH) Form (Approx. δ ppm) | Key Distinction |

|---|---|---|---|

| C3 (C-Thiophene) | ~155-160 | ~145-150 | More deshielded in the keto form. |

| C4 | ~40-50 (sp³) | ~90-100 (sp²) | Significant upfield shift for the sp³ carbon in the keto form. |

| C5 | ~170-180 (C=O) | ~155-165 (C-OH) | Characteristic carbonyl signal in the keto form. |

Theoretical Studies on Tautomeric Preference and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. These methods allow for the calculation of the relative energies of different tautomers and the energy barriers for their interconversion. nih.govnih.gov

Theoretical studies on pyrazolone systems have shown that the relative stability of the CH, OH, and NH tautomers can be accurately predicted. Calculations typically find that the CH (keto) form is the most stable in the gas phase, but the energy differences between the tautomers are often small. By simulating the effects of different solvents using models like the Polarizable Continuum Model (PCM), these calculations can also predict how the equilibrium will shift in solution. Such studies confirm that polar solvents stabilize the more polar OH and NH forms, lowering their relative energies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

|---|---|---|

| CH (Keto) | 0.00 (Reference) | 0.00 (Reference) |

| OH (Enol) | +1 to +5 | -1 to +2 |

| NH | +2 to +6 | 0 to +3 |

Influence of Solvent Polarity and Substituent Effects on Tautomeric Ratios

The position of the tautomeric equilibrium is highly sensitive to the solvent. In nonpolar solvents like chloroform (B151607) (CDCl₃), the less polar CH (keto) form is often favored. In contrast, polar protic solvents like DMSO-d₆ or water can stabilize the more polar OH (enol) and NH forms through hydrogen bonding, shifting the equilibrium in their favor. mdpi.comresearchgate.net For some pyrazolones, NMR studies have shown a complete shift from one dominant tautomer to another simply by changing the solvent. mdpi.com

Substituents on the pyrazolone ring also play a critical role. The electron-donating or electron-withdrawing nature of the substituent at the C3 position can influence the acidity of the various protons and the stability of the conjugated systems in the different tautomeric forms. The thiophen-2-yl group is an electron-rich aromatic system. Its electronic properties are expected to influence the charge distribution in the pyrazolone ring, thereby affecting the relative stability of the keto and enol forms. While specific studies on the 3-(thiophen-2-yl) substituent are limited in the reviewed literature, it is established that electron-donating groups at C3 tend to shift the equilibrium toward the CH form. researchgate.net

Reactivity and Reaction Mechanisms of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Electrophilic and Nucleophilic Reactions on the Pyrazolone (B3327878) Ring System

The pyrazolone ring in 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is a versatile scaffold for chemical reactions. Its reactivity is largely dictated by its ability to exist in different tautomeric forms (CH, OH, and NH forms), which influences the electron density and accessibility of its various atoms.

Electrophilic Substitution:

The most prominent reaction of the pyrazolone ring is electrophilic substitution, which occurs almost exclusively at the C4 position. uzh.chnih.gov This high regioselectivity is due to the activation of the C4 position by the adjacent carbonyl group and the nitrogen atoms, making the methylene (B1212753) or methine proton at this position acidic and easily removed to form a nucleophilic enolate-like intermediate.

Common electrophilic substitution reactions include:

Acylation: Pyrazol-5-ones can be C-acylated at the C4 position using aroyl chlorides under basic conditions, such as in the presence of calcium hydroxide (B78521). researchgate.net This reaction proceeds through the formation of a calcium complex, which then reacts with the acylating agent.

Thiocyanation and Selenocyanation: The C4 position can be functionalized with -SCN or -SeCN groups through an electrophilic mechanism mediated by reagents like PhICl₂ and NH₄SCN or KSeCN. mdpi.com This approach provides a pathway to introduce sulfur or selenium-containing functional groups onto the pyrazolone core.

Sulfenylation: In a copper-catalyzed reaction, pyrazolones can react with elemental sulfur and aryl iodides to form 4-sulfenyl pyrazolones. researchgate.net This transformation is a direct method for creating a C-S bond at the C4 position.

Condensation with Aldehydes: The active methylene group at C4 readily condenses with aromatic aldehydes to yield 4-arylmethylidene derivatives. These derivatives are important intermediates for further reactions. uzh.ch

Nucleophilic Reactions:

The pyrazolone ring is generally less susceptible to nucleophilic attack compared to electrophilic substitution. The electron-rich nature of the ring system makes it an unfavorable target for nucleophiles. While nucleophilic aromatic substitution on annelated (fused-ring) pyrazole (B372694) systems has been reported under strongly acidic conditions, simple pyrazolones are typically resistant to such reactions, especially under basic conditions. researchgate.net The primary sites for nucleophilic interaction are often the exocyclic functional groups that have been introduced via electrophilic substitution.

Functionalization of the Thiophene (B33073) Moiety

The thiophene ring at the C3 position of the pyrazolone is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, a more common and regioselective strategy for its functionalization involves cross-coupling reactions, particularly when a leaving group is present on the thiophene ring.

A key example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. pharmaguideline.comresearchgate.net In derivatives where the thiophene moiety is substituted with a halogen, such as bromine, this reaction provides an efficient method for forming new carbon-carbon bonds. For instance, a 5-bromo-thiophene substituted pyrazole-amide can be arylated by reacting it with various arylboronic acids in the presence of a Pd(0) catalyst, a base like K₃PO₄, and a suitable solvent such as 1,4-dioxane. pharmaguideline.comresearchgate.net This catalytic cycle allows for the introduction of a wide range of aryl and heteroaryl substituents onto the thiophene ring.

Below is a table summarizing the conditions and outcomes of a typical Suzuki-Miyaura cross-coupling on a related bromo-thiophene pyrazole derivative. pharmaguideline.comresearchgate.net

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 81% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 78% |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 66% |

Cycloaddition and Rearrangement Reactions

3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, often depending on the specific tautomer or derivative involved.

Pyrazolone as a Dienophile: The most common role for the pyrazolone moiety in cycloadditions is as a dienophile, typically after conversion into a 4-alkylidene-pyrazol-5-one. The exocyclic double bond at the C4 position is activated by the adjacent carbonyl group, making it electron-deficient and a good substrate for [4+2] Diels-Alder reactions and other cycloadditions. pharmaguideline.com For example, 4-arylidene-pyrazol-3-ones can react with isoquinoline (B145761) and dialkyl acetylenedicarboxylates in a three-component reaction to form complex spiro[pyrazole-4,1′-pyrido[2,1-a]isoquinoline] derivatives. researchgate.net

Pyrazolone Ring as a Diene: While less common due to the aromaticity of the pyrazole ring, the system can be induced to act as a diene component in Diels-Alder reactions. nih.gov This reactivity often involves the 4H-pyrazole tautomer or derivatives that function as 2-azadienes. For instance, alkylidene derivatives of 5-aminopyrazole can serve as pyrazolyl 2-azadienes, undergoing [4+2] cycloadditions with electron-poor dienophiles like nitroalkenes. nih.gov These reactions, often promoted by microwave irradiation, can lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. nih.gov 4H-Pyrazoles bearing electron-withdrawing groups at the C4 position are particularly reactive as Diels-Alder dienes. mdpi.com

Rearrangement Reactions: Rearrangements involving the pyrazole core are not common but can occur under specific conditions, typically involving highly reactive intermediates. For example, studies on related pyrazole derivatives have shown that a pyrazole nitrene, generated from an azidopyrazole, can undergo an unusual rearrangement cascade involving ring-opening and recyclization. wikipedia.org Such transformations, however, require specific functional groups and are not considered a general reactivity pathway for the parent pyrazolone.

Catalytic Transformations Involving 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one

Catalysis plays a crucial role in enhancing the reactivity and enabling specific transformations of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives. Both transition metal and acid/base catalysis are employed to functionalize the molecule at different positions.

Palladium-Catalyzed Cross-Coupling: As detailed in section 5.2, palladium catalysis is instrumental in the functionalization of the thiophene moiety. The Suzuki-Miyaura reaction, catalyzed by Pd(0) complexes like Pd(PPh₃)₄, is a powerful tool for creating C-C bonds on a halogenated thiophene ring, demonstrating the compatibility of the pyrazolone core with transition metal catalytic cycles. pharmaguideline.comresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been utilized for C-H functionalization of the pyrazolone ring. A notable example is the CuI-catalyzed sulfenylation of the C4 position. researchgate.net This method uses elemental sulfur as the sulfur source to forge a C-S bond, providing a direct route to 4-sulfenyl pyrazolones from readily available starting materials. researchgate.net

Acid/Base Catalysis: Simple acid or base catalysis is frequently used to promote reactions on the pyrazolone ring. For instance, the condensation of the active methylene group at C4 with aldehydes is often catalyzed by bases like piperidine (B6355638) or inorganic bases. nih.gov Conversely, acid catalysis, using reagents like hydrochloric acid, can be employed to facilitate reactions such as the formation of pyridazinones from pyrazolone precursors and hydrazines.

The table below summarizes key catalytic transformations involving pyrazolone-thiophene systems.

| Reaction Type | Reactive Site | Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiophene Ring (C5') | Pd(PPh₃)₄ | Arylation of a bromo-substituent | pharmaguideline.comresearchgate.net |

| Sulfenylation | Pyrazolone Ring (C4) | CuI | Direct C-S bond formation using S₈ | researchgate.net |

| Condensation | Pyrazolone Ring (C4) | Piperidine (Base) | Formation of 4-arylmethylidene derivatives | nih.gov |

| Cyclization | Pyrazolone Ring | HCl (Acid) | Formation of pyridazinones with hydrazines |

Chemical Modifications and Derivatization Strategies of the 3 Thiophen 2 Yl 1h Pyrazol 5 4h One Scaffold

Synthesis of N-Substituted 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Derivatives

Substitution at the nitrogen atoms of the pyrazolone (B3327878) ring is a primary strategy for diversifying the 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one scaffold. The most common approach involves the cyclocondensation of a β-ketoester, specifically ethyl 3-(thiophen-2-yl)-3-oxopropanoate, with a substituted hydrazine (B178648) (R-NHNH₂). This reaction directly installs a substituent (R) at the N1 position of the pyrazolone ring.

A widely employed synthetic route begins with the Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with an appropriate aromatic aldehyde to form a thiophene-based chalcone (B49325). Subsequent reaction of this chalcone with substituted hydrazines, such as phenylhydrazine (B124118), in a suitable solvent like ethanol (B145695) or acetic acid, yields N-aryl-substituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives. nih.govnih.gov

Another key method for N-functionalization is the acylation of the pyrazole (B372694) nitrogen. For instance, N-substituted pyrazoline derivatives can be acylated using reagents like chloroacetyl chloride to introduce a chloroacetyl group onto the nitrogen atom. mdpi.com This acyl group can then serve as a handle for further modifications, such as linking to other heterocyclic systems.

| Derivative Type | Synthetic Strategy | Precursors | Key Reagents | Reference |

| N-Aryl Derivatives | Cyclocondensation | Thiophene-based chalcones, Aryl hydrazines | Acetic acid or Ethanol | nih.gov |

| N-Acyl Derivatives | Acylation of pyrazoline | N-H pyrazoline | Chloroacetyl chloride | mdpi.com |

| N-Carbothioamide | Reaction with thiosemicarbazide (B42300) | Thiophene-based chalcones | Potassium hydroxide (B78521), Ethanol | nih.gov |

C-Functionalization of the Pyrazolone Core

The C4 position of the 1H-pyrazol-5(4H)-one ring is a nucleophilic center, making it a prime target for electrophilic substitution reactions. This functionalization is crucial for extending the molecular framework and introducing new pharmacophores.

A prominent method for C4 functionalization is the Vilsmeier-Haack reaction. rsc.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position. For example, treating (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine with the Vilsmeier reagent leads to cyclization and formylation, yielding (E)-N-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. rsc.org This aldehyde is a versatile intermediate that can be further elaborated into a wide range of derivatives, including Schiff bases, hydrazones, and other heterocyclic systems. researchgate.net

Direct C-acylation at the C4 position can also be achieved by reacting the pyrazolone with acyl chlorides in the presence of a base like calcium hydroxide in a solvent such as dioxane. rsc.orgscispace.com Furthermore, iodine(III)-mediated reactions have been developed for the construction of C4-heterofunctionalized pyrazolines from α,β-unsaturated hydrazones, allowing for the introduction of oxygen and nitrogen-based functionalities. acs.org These strategies provide efficient pathways to highly functionalized pyrazolone cores.

| Reaction Type | Reagents | Functional Group Introduced | Intermediate Formed | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | rsc.orgresearchgate.net |

| C-Acylation | Aroyl chlorides, Ca(OH)₂ | Aroyl (-CO-Ar) | 4-Aroyl-3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one | rsc.org |

| Iodine(III)-mediated | Hypervalent iodine reagents | Oxyacyl, Amino | C4-Oxyacylated/Aminated pyrazolines | acs.org |

Chemical Modifications of the Thiophene (B33073) Heterocycle

Modifying the thiophene ring offers another avenue for structural diversification of the 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one scaffold. The reactivity of the thiophene ring allows for electrophilic substitution and cross-coupling reactions, typically at the C5 position.

A powerful strategy for this purpose is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comsemanticscholar.org The synthesis can begin with a pre-functionalized thiophene, such as 5-bromothiophene-2-carboxylic acid or 2-bromo-5-(bromomethyl)thiophene. mdpi.comnih.gov This bromo-substituted thiophene is then used to construct the pyrazolone core. The bromine atom serves as a handle for the subsequent Suzuki coupling with various aryl or heteroaryl boronic acids. mdpi.commdpi.com This methodology allows for the introduction of a wide array of substituted aryl groups onto the C5 position of the thiophene ring, yielding complex derivatives in moderate to good yields. mdpi.comsemanticscholar.org The choice of catalyst, base, and solvent system is critical for the efficiency of these coupling reactions. nih.govresearchgate.net

| Modification Strategy | Key Reaction | Starting Material | Reagents | Resulting Structure | Reference |

| C5-Arylation | Suzuki-Miyaura Coupling | 5-Bromo-N-(pyrazol-yl)thiophene-2-carboxamide | Aryl boronic acids, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 5-Aryl-N-(pyrazol-yl)thiophene-2-carboxamide | mdpi.comsemanticscholar.org |

| C5-Arylation | Suzuki-Miyaura Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene derivatives | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Structure

Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a well-established strategy in drug design to create new molecules with potentially enhanced or synergistic biological activities. The 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one scaffold is an excellent platform for creating such hybrid molecules. rsc.orgrsc.org

One common approach is to link the thiophene-pyrazole core to another heterocyclic system, such as thiazole (B1198619). rsc.orgacs.org The synthesis of these hybrids often involves a multi-step sequence. For example, a 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde intermediate can be reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate is then cyclized with substituted phenacyl bromides to yield pyrazolyl-thiazole hybrids. rsc.orgrsc.org

Another strategy involves multi-component reactions (MCRs) to construct fused or linked heterocyclic systems. For instance, pyran-linked pyrazole hybrids can be synthesized through a one-pot, three-component reaction of a pyrazole-carbaldehyde, an active methylene (B1212753) compound (like malononitrile), and another reactive species, often catalyzed by an organocatalyst like L-proline. nih.gov These synthetic strategies enable the creation of complex molecular architectures that combine the structural features of the thiophene-pyrazole core with other biologically relevant motifs. nih.goveurekaselect.com

| Hybrid Moiety | Synthetic Approach | Key Intermediates/Reactions | Example of Hybrid | Reference |

| Thiazole | Multi-step synthesis | Pyrazole-4-carbaldehyde, Thiosemicarbazone formation, Cyclization with phenacyl bromides | Pyrazolyl-thiazole derivatives | rsc.orgrsc.orgacs.org |

| Pyran | One-pot, three-component reaction | Pyrazole-carbaldehyde, Malononitrile, Phthalazinone derivative | Pyran-linked phthalazinone-pyrazole hybrids | nih.gov |

| Chromene | Multi-step synthesis | Cyclohexan-1,3-dione, Aromatic aldehydes, Hydrazine | Chromeno[2,3-c]pyrazole derivatives | nih.gov |

Computational and Theoretical Studies of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one. These calculations provide information on electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For thiophene-pyrazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and analyze electronic properties.

Studies on related thiophene-pyrazole structures have utilized DFT to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For a series of pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073), HOMO-LUMO energy gaps were calculated to understand their stability and reactivity, with smaller gaps correlating to enhanced biological activity.

Furthermore, DFT is used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other chemical species.

Table 1: Representative Calculated Electronic Properties for Thiophene-Pyrazole Systems

| Parameter | Description | Typical Calculated Values (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.0 to 5.0 D |

Note: The values presented are illustrative and based on DFT calculations for structurally similar thiophene-pyrazole derivatives. Specific values for 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one would require a dedicated computational study.

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Hartree-Fock (HF) and post-HF methods can provide benchmark data for molecular properties, although they are more computationally intensive. For complex heterocyclic systems, these methods can be used to refine the understanding of electronic structure and spectra.

Semi-empirical approaches represent a less computationally demanding alternative, suitable for larger molecular systems. These methods use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they can still provide valuable qualitative insights into electronic properties and molecular geometries.

Conformational Analysis and Potential Energy Surfaces

The flexibility of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one arises from the rotation around the single bond connecting the thiophene and pyrazole (B372694) rings. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule and to understand the energy barriers between different conformations.

Computational methods can generate a potential energy surface (PES) by systematically changing the dihedral angle between the two rings and calculating the corresponding energy. For instance, in a related compound, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring was found to adopt a twisted conformation, with the mean plane of the pyrazole ring making a dihedral angle of 7.19° with the thiophene ring. PES scans for pyrazole-thiophene amides have also been performed to account for their various conformers. This analysis helps in understanding the molecule's preferred shape in different environments.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity and selectivity of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one. By analyzing the electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are often calculated to quantify reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity can be assessed through Fukui functions or by analyzing the MEP map, which visually indicates regions of positive (electrophilic) and negative (nucleophilic) potential. Such computational analyses have been applied to various thiophene-pyrazole derivatives to shed light on their reactive sites.

Molecular Dynamics Simulations (excluding in vivo or clinical contexts)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While often used in biological contexts, MD simulations can also be applied to understand the intrinsic dynamic behavior of a single molecule or its interactions in a condensed phase, such as in a solvent or a crystal lattice.

For a molecule like 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one, MD simulations can provide insights into its conformational dynamics, showing how the dihedral angle between the rings fluctuates over time at a given temperature. It can also be used to study intermolecular interactions, such as hydrogen bonding and π–π stacking, which are important in the solid state. For example, studies on related thiophene-pyrazole derivatives have noted the presence of N—H⋯S hydrogen bonds and parallel slipped π–π interactions in the crystal structure, which contribute to the stability of the molecular packing. MD simulations can model these interactions and their influence on the material's properties.

Coordination Chemistry of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Ligand Properties of the 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Moiety

3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is a versatile ligand capable of existing in different tautomeric forms, which influences its coordination behavior. The presence of both a hard nitrogen donor from the pyrazole (B372694) ring and a hard oxygen donor from the carbonyl group, along with a soft sulfur donor from the thiophene (B33073) ring, allows for a variety of coordination modes. Pyrazolone (B3327878) and its derivatives are known to act as chelating agents with various transition metal ions, often forming stable six-membered rings. saudijournals.com

The coordination chemistry of pyrazole-derived ligands is rich and varied, with the potential for the pyrazole to act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. nih.gov The amphiprotic nature of the pyrazole NH group is a key feature, allowing for the formation of polynuclear complexes. nih.gov In the case of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one, the deprotonated form is expected to be the primary coordinating species, acting as a bidentate ligand through the pyrazole nitrogen and the enolic oxygen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For pyrazolone derivatives, the reaction mixture is often refluxed to ensure the formation of the complex, which can then be isolated as a solid product. saudijournals.com While specific synthetic procedures for metal complexes of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one are not extensively detailed in the available literature, the general methods for related pyrazole compounds can be inferred. For instance, the synthesis of pyrazole-based metal complexes often involves dissolving the ligand and the metal salt in a solvent like methanol, followed by recrystallization. beu.edu.az

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-ligand interaction. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the structure of the complexes.

Spectroscopic and Structural Investigations of Metal-3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one Complexes

Spectroscopic and structural studies are fundamental to understanding the coordination environment of the metal ion and the bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=O and N-H groups of the pyrazolone ring are expected. A downward shift in the C=O stretching frequency and changes in the N-H stretching region would indicate the coordination of the carbonyl oxygen and the pyrazole nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the ligand and any changes that occur upon complexation. In diamagnetic complexes, shifts in the proton and carbon signals of the pyrazole and thiophene rings can confirm the coordination of the ligand to the metal ion. For instance, in related pyrazole complexes, the equivalence of the pyrazole rings in solution on the NMR timescale suggests fluxional behavior. mdpi.com

Luminescence Spectroscopy: Lanthanide complexes of pyrazole-containing ligands are of particular interest due to their potential luminescent properties. rsc.orgmdpi.comrsc.org The thiophene and pyrazole moieties can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The luminescence of such complexes is a key area of investigation for their application in materials science.

| Metal Ion | Coordination Geometry | Key Spectroscopic Features | Reference |

| Copper(II) | Distorted Tetrahedral | Shift in C=O and N-H IR bands | Inferred from beu.edu.az |

| Nickel(II) | Tetrahedral | Changes in pyrazole and thiophene NMR signals | Inferred from beu.edu.az |

| Cobalt(II) | Tetrahedral | UV-Vis bands indicative of tetrahedral geometry | Inferred from beu.edu.az |

| Lanthanides | Varies (e.g., Octahedral) | Luminescence emission bands | Inferred from rsc.orgmdpi.com |

Applications of Coordination Compounds in Catalysis and Materials Science

The metal complexes of pyrazole derivatives have shown significant promise in various applications.

Catalysis: Pyrazole-based metal complexes have been explored as catalysts in a range of organic transformations. For example, some pyrazole complexes have been investigated for their catalytic activity in C-H bond activation and CO₂ conversion. beu.edu.az The tunability of the ligand structure allows for the fine-tuning of the catalytic properties of the metal center. The protic nature of the pyrazole NH group can also play a role in catalytic cycles. nih.gov

Materials Science: The luminescent properties of lanthanide complexes with pyrazole-based ligands make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgmdpi.com The ability of the ligand to sensitize the emission of the lanthanide ion is a critical factor in the design of these materials. nih.gov Furthermore, pyrazolone derivatives have been used in the synthesis of rare earth metal complexes with interesting photophysical properties. researchgate.net

| Application Area | Specific Use | Relevant Properties | Reference |

| Catalysis | C-H Bond Activation | Tunable ligand structure, protic NH group | nih.govbeu.edu.az |

| Catalysis | CO₂ Conversion | Active metal center | beu.edu.az |

| Materials Science | OLEDs | Luminescence, energy transfer | rsc.orgmdpi.com |

| Materials Science | Fluorescent Probes | Sensitized emission | nih.gov |

Biological Activity and Mechanistic Investigations of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One and Its Derivatives in Vitro Studies Only

Enzyme Inhibition Assays and Mode of Action (In Vitro)

Derivatives of the 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one core structure have been investigated as inhibitors of various enzymes. The pyrazole (B372694) ring, in particular, is valuable in drug design for its capacity to modulate enzyme activity. nih.gov

One area of significant interest is kinase inhibition. A novel thieno[2,3-c]pyrazole derivative, Tpz-1, was identified as a potent inhibitor of several kinases. In vitro investigations revealed that Tpz-1 treatment led to reduced phosphorylation of p38, CREB, Akt, and STAT3 kinases, while inducing hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases. mdpi.com This suggests a complex mode of action involving the modulation of multiple signaling pathways. Furthermore, other pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against kinases such as c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. researchgate.net For instance, a series of 1H-pyrazole-3-carboxamide derivatives showed potent inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). mdpi.com

Another class of enzymes inhibited by these compounds are carbonic anhydrases (CAs) and acetylcholinesterase (AChE). A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides demonstrated significant inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and AChE. The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. For example, Ki values against hCA I ranged from 24.2 ± 4.6 nM to 49.8 ± 12.8 nM, and for hCA II, they were between 37.3 ± 9.0 nM and 65.3 ± 16.7 nM. The same series of compounds also inhibited AChE with Ki values from 22.7 ± 10.3 nM to 109.1 ± 27.0 nM.

Additionally, some thiophene-containing pyrazole derivatives have shown potential as α-amylase inhibitors, which could be relevant for anti-diabetic research. researchgate.net

| Compound Series | Target Enzyme(s) | Potency (Ki / IC50) | Reference |

| 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides | hCA I, hCA II, AChE | Ki values in the nanomolar range (22.7 nM to 109.1 nM) | |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | p38, CREB, Akt, STAT3 (inhibition of phosphorylation); Fgr, Hck, ERK1/2 (hyperphosphorylation) | Not specified | mdpi.com |

| 1H-pyrazole-3-carboxamide derivatives | FLT3, CDK2, CDK4 | IC50 values in the nanomolar and sub-nanomolar range (e.g., FLT3 IC50: 0.089 nM for compound 8t) | mdpi.com |

| Thiazolyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives | PI3Kγ | Not specified | nih.gov |

| Pyrazole-naphthalene derivatives | Tyrosine kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) | High inhibition reported for some derivatives | researchgate.net |

| Thiophene (B33073) and pyrazole containing heterocycles | α-amylase | Promising inhibitory activity at 1 mg/mL | researchgate.net |

Cell-Based Biological Profiling (In Vitro)

The antiproliferative activity of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one derivatives has been extensively evaluated in various human cancer cell lines. These compounds have consistently demonstrated cytotoxic effects, often in the low micromolar to nanomolar range.

A unique thieno[2,3-c]pyrazole derivative, Tpz-1, showed potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with IC50 values ranging from 0.19 µM to 2.99 µM after 24 to 72 hours of exposure. mdpi.com This compound was particularly effective against acute myeloid leukemia cells (HL-60) at nanomolar concentrations. mdpi.com

Other studies have reported the anticancer activity of various derivatives against cell lines such as HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colon cancer), and WiDr (colorectal cancer). researchgate.netrsc.orgresearchgate.netd-nb.infojapsonline.com For instance, novel chalcone (B49325) derivatives incorporating the 3-(thiophen-2-yl)pyrazolyl moiety exhibited significant anticancer activity against HepG2, MCF7, and A549 cell lines. d-nb.info Specifically, a [3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative (compound 7g) showed high activity against HepG2 and A549 cell lines. d-nb.info Another study found that certain acrylonitrile (B1666552) and their cyclic analogues containing the thiophene-pyrazole scaffold showed pronounced and selective activity against HeLa and HepG2 cells, with IC50 values in the nanomolar range (0.21 to 0.65 µM). researchgate.net

The cellular targets for some of these compounds have been identified as microtubules and the mitotic spindle. The derivative Tpz-1 was found to disrupt these structures, leading to interference with cell cycle progression. mdpi.com

| Compound/Derivative | Cell Line(s) | Activity (IC50) | Cellular Target/Effect | Reference |

| Thieno[2,3-c]pyrazole (Tpz-1) | Panel of 17 human cancer cell lines including HL-60 | 0.19 µM to 2.99 µM | Disruption of microtubules and mitotic spindle | mdpi.com |

| Acrylonitrile derivatives (8 and 11) | HeLa | 0.33 µM, 0.21 µM | Antiproliferative | researchgate.net |

| Cyclic acrylonitrile analogues (15 and 17) | HeLa | 0.65 µM, 0.45 µM | Antiproliferative | researchgate.net |

| [3-(thiophen-2-yl)pyrazol-4-yl] chalcone (7g) | HepG2, A549 | High activity (85-100% inhibition at 100 µg/ml) | Anticancer | d-nb.info |

| Thiophene-based N-phenyl pyrazolines | 4T1, T47D, HeLa, WiDr | IC50 values varied, with pyrazoline 5 being the most active | Anticancer | japsonline.com |

| 1H-pyrazole-3-carboxamide derivative (8t) | MV4-11 (AML) | 1.22 nM | Anti-proliferative | mdpi.com |

The in vitro mechanistic investigations have revealed that these compounds can modulate key cellular pathways to exert their cytotoxic effects. As mentioned, the thieno[2,3-c]pyrazole derivative Tpz-1 was shown to interfere with cell cycle progression. mdpi.com The primary mode of Tpz-1-induced cell death in HL-60 leukemia cells was identified as apoptosis, confirmed by the detection of Annexin V-FITC binding to exposed phosphatidylserine (B164497) at the cell surface. mdpi.com

Further studies on pyrazolyl-chalcone hybrids showed that they could induce significant DNA damage and fragmentation in treated lung and liver cancer cell lines. researchgate.net For example, compound 7g led to a significant increase in DNA damage in A549 lung cancer cells. researchgate.net This indicates that the induction of apoptosis via DNA damage is a plausible mechanism of action for these derivatives. The modulation of kinase phosphorylation by Tpz-1, affecting pathways involving Akt, STAT3, and ERK1/2, further underscores the ability of this compound class to interfere with fundamental cellular signaling cascades that regulate cell survival and proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their biological activity and for guiding the design of more potent and selective analogs.

Several studies have highlighted key structural features that are important for the biological activity of 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one derivatives.

For antimicrobial activity, the presence of electron-withdrawing groups such as nitro (NO2) and halogens (Cl, Br, F) on the pyrazolyl–thiazole (B1198619) derivatives of thiophene was found to be significant. rsc.org For anticancer activity, the nature and position of substituents on the aryl rings attached to the pyrazole scaffold play a critical role. In a series of pyrazolyl-chalcones, the presence of an unsubstituted phenyl ring led to higher anticancer activity compared to substituted rings. d-nb.info The thiophene moiety itself was found to increase the anticancer activity against HepG2 and A549 cell lines when compared to a furan (B31954) moiety at the same position. d-nb.info

In the case of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides, the type of aryl group at the 5-position of the pyrazoline ring influenced the inhibitory potency against carbonic anhydrases and AChE. For 1H-pyrazole-3-carboxamide derivatives targeting FLT3 kinase, it was determined that both a hydrophilic group and an aromatic-ring structure were necessary for inhibitory activity. mdpi.com

The insights gained from SAR studies have enabled the rational design of new analogs with potentially improved activity. For example, recognizing the importance of the thiophene ring for anticancer activity against specific cell lines could guide the synthesis of more derivatives retaining this moiety while modifying other parts of the molecule to enhance potency or selectivity. d-nb.info

The finding that electron-withdrawing groups enhance antimicrobial effects provides a clear strategy for designing new antibacterial agents based on this scaffold. rsc.org Similarly, the detailed understanding of the interactions between 1H-pyrazole-3-carboxamide derivatives and the ATP-binding site of kinases allows for the targeted introduction of different substituents to optimize these interactions and improve inhibitory potency. mdpi.com The combination of the thiophene ring with other heterocyclic systems like thiazole is a strategy employed to create hybrid molecules with the aim of achieving enhanced biological activities. nih.gov This approach is based on the principle that combining different pharmacophores can lead to synergistic effects and improved therapeutic potential.

Non Medicinal Applications of 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Applications in Materials Science

The versatile chemical structure of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives makes them valuable building blocks in the development of advanced materials. Their electronic and photophysical properties are of particular interest in the fields of organic electronics and polymer chemistry.

Organic Electronic Devices (e.g., OLEDs)

Derivatives of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one are emerging as promising materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Pyrazole (B372694) derivatives, in general, have found applications in semiconductors, liquid crystals, and OLEDs. d-nb.info The luminescent properties of metal complexes involving pyrazolone-based ligands are a key area of investigation.

For instance, new luminescent zinc complexes derived from pyrazolone-based azomethine ligands have demonstrated tunable luminescence from blue to orange in the solid state. mdpi.com These complexes exhibit high thermal stability, a crucial characteristic for electroluminescent materials. mdpi.com The quantum yields of these complexes are notable, ranging from 0.03 to 0.49. mdpi.com Such properties suggest that metal complexes incorporating the thiophenyl pyrazolone (B3327878) scaffold could be engineered to act as efficient emitters in the emissive layers of OLEDs. The introduction of a thiophene (B33073) ring into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer intensity, leading to efficient and narrowband green emission in OLEDs. rsc.org

| Emitter Type | Core Structure | Emission Color | External Quantum Efficiency (EQE) | Reference |

| MR-TADF Emitter | Thiophene | Green | 34.6% | rsc.org |

| Pyrazolone-based Zn(II) Complexes | Pyrazolone | Blue to Orange | - | mdpi.com |

Polymer Chemistry and Functional Materials

The pyrazole moiety is a versatile scaffold in the synthesis of complex organic molecules through multicomponent reactions, which have applications in polymer chemistry. nih.gov While direct polymerization of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is not extensively documented, its derivatives are used to create functional polymers. For example, thiophene-functionalized polystyrene has been used to create copolymers with pyrrole, resulting in conductive polymers. researchgate.net These materials exhibit highly reversible redox behavior and combine the properties of metals and plastics, making them suitable for applications in biomolecular electronics, telecommunication, and electrochemical storage systems. researchgate.net

Furthermore, π-conjugated copolymers containing a 1,2,3-triazole moiety appended to a thiophene backbone have been synthesized via Suzuki polymerization. rsc.org These copolymers are highly emissive and have been explored as fluorescent chemosensors. rsc.org The incorporation of the thiophenyl pyrazolone unit into polymer backbones could lead to new functional materials with tailored electronic and sensory properties.

Analytical Chemistry Applications

The ability of the pyrazolone ring to form stable complexes with metal ions has led to its use in various analytical applications, from metal extraction to sensing and chromatography.

Complexing Agents for Metal Ion Extraction and Sensing

Pyrazolone derivatives have a well-established history in the solvent extraction of metal ions. researchgate.net The keto-enol tautomerism of the pyrazolone ring allows it to act as an effective chelating agent for a variety of metal ions. nih.gov Schiff bases derived from 4-acylpyrazolones, which are structurally related to the title compound, are known to form stable complexes with metals and have been explored for their analytical applications. nih.gov

Recent research has focused on the development of pyrazolone-based optical chemosensors for the detection of specific metal ions. For instance, a thiomethyl substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone has been synthesized and evaluated as a colorimetric sensor. Preliminary results indicate its potential for the selective detection of Fe³⁺, Sn²⁺, and Al³⁺ ions. researchgate.net The interaction with these metal ions leads to a noticeable color change, enabling their visual or spectrophotometric determination. researchgate.net

| Metal Ion | Sensor Type | Detection Method | Reference |

| Fe³⁺ | Optical Chemosensor | Colorimetric | researchgate.net |

| Sn²⁺ | Optical Chemosensor | Colorimetric | researchgate.net |

| Al³⁺ | Optical Chemosensor | Colorimetric | researchgate.net |

Chromatographic Stationary Phases and Ligands

While there is no direct evidence of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one being used as a chromatographic stationary phase, related pyrazole derivatives have been utilized in chiral chromatography. The separation of enantiomers of a chiral pyrazole intermediate has been achieved using a chiral stationary phase made of cellulose (B213188) tris(3,5-dimethylphenyl carbamate) coated on silica (B1680970) gel under normal phase HPLC conditions. chromatographyonline.com This highlights the potential for developing chiral stationary phases based on the pyrazole scaffold for the separation of racemic mixtures.

Polysaccharide-based chiral stationary phases are widely used for the enantiomeric separation of various compounds, including those with pyrazole structures. nih.govresearchgate.net The development of new chiral stationary phases is a continuous area of research, with the aim of improving resolution and expanding the range of applications. researchgate.net Given the structural features of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one, its derivatives could potentially be immobilized onto a support material to create novel stationary phases for specialized chromatographic separations.

Agrochemical Research and Development

Derivatives of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one have shown significant promise in the field of agrochemicals, particularly as herbicides and fungicides. The pyrazole ring is a well-known pharmacophore in the design of crop protection agents.

Numerous studies have demonstrated the potent fungicidal activity of pyrazole derivatives containing a thiophene moiety. These compounds have been effective against a range of plant pathogens. For example, certain pyrazole-thiophene carboxamide derivatives have been synthesized and evaluated for their antifungal properties. The structure-activity relationship (SAR) studies of these compounds help in optimizing their efficacy. nih.gov The presence of specific substituents on the pyrazole and thiophene rings can significantly influence the antifungal activity. nih.gov

In addition to their fungicidal properties, thiophenyl pyrazole derivatives have also been investigated for their herbicidal activity. Substituted pyrazole isothiocyanates have exhibited excellent herbicidal effects against various weeds, including Echinochloa crusgalli L. and Cyperus iria L. mdpi.com The mechanism of action is believed to involve the isothiocyanate group combining with zymoproteins in the weeds, leading to their demise. mdpi.com Furthermore, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess moderate herbicidal activity in post-emergence treatments. researchgate.netnih.gov

| Agrochemical Activity | Target Weed/Fungus | Compound Type | Reference |

| Herbicidal | Echinochloa crusgalli L., Cyperus iria L. | Pyrazole Isothiocyanates | mdpi.com |

| Herbicidal | Broadleaf and grass weeds | Phenylpyridine-containing Pyrazoles | researchgate.netnih.gov |

| Fungicidal | Various plant pathogens | Pyrazole-thiophene Carboxamides | nih.gov |

Future Research Directions and Perspectives for 3 Thiophen 2 Yl 1h Pyrazol 5 4h One

Exploration of Unconventional Synthetic Methodologies

While traditional condensation reactions for synthesizing pyrazolone (B3327878) derivatives are well-established, future research will likely pivot towards more efficient, sustainable, and innovative synthetic strategies. mdpi.com The exploration of unconventional methodologies can offer significant advantages in terms of reaction times, yields, and environmental impact. rsc.orgeurekaselect.com

Future synthetic explorations could include:

Photocatalysis: Visible-light-promoted reactions could offer a green and highly selective route to synthesize and functionalize the thiophenyl-pyrazolone scaffold, potentially enabling novel transformations under mild conditions. acs.org

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of bulk solvents is a promising green chemistry approach. rsc.org Investigating mechanochemical syntheses could lead to solvent-free, high-yielding processes for producing 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could streamline its production for potential industrial applications.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. rug.nl Research into identifying or engineering enzymes, such as lipases, for the cyclocondensation step could represent a significant leap in sustainable synthesis. rsc.org

| Synthetic Method | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, uniform heating. rsc.orgmdpi.comresearchgate.net | Green Chemistry, Process Optimization |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions, improved mass transfer. rsc.orgeurekaselect.com | Sonochemistry, Green Synthesis |

| Photocatalysis | Use of visible light, high selectivity, mild reaction conditions. acs.org | Photochemistry, Sustainable Chemistry |

| Mechanochemistry | Solvent-free reactions, high efficiency, access to novel polymorphs. rsc.org | Green Chemistry, Solid-State Chemistry |

Advanced Computational Modeling for Predictive Science

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental research. For 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one, advanced computational modeling can accelerate the discovery of new applications and provide fundamental insights into its behavior.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: While DFT has been used to study related structures, more advanced calculations can predict electronic properties, reactivity, and spectroscopic signatures with greater accuracy. tandfonline.comeurjchem.comtandfonline.comrsc.org This can aid in understanding its interaction with biological targets or its potential as an electronic material.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological membrane or a polymer matrix. This is crucial for understanding its stability, conformational changes, and transport properties.

Quantitative Structure-Activity Relationship (QSAR): For therapeutic applications, QSAR models can be developed to correlate structural features of various thiophenyl-pyrazolone derivatives with their biological activity. This predictive approach can guide the design of new analogues with enhanced potency and selectivity. nih.gov

Crystal Structure Prediction: Computational algorithms can predict the possible crystal packing arrangements of the molecule. This is valuable for understanding its solid-state properties and for designing materials with specific packing motifs, which is crucial for applications in supramolecular chemistry and materials science. nih.gov

| Modeling Technique | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, vibrational frequencies. tandfonline.comtandfonline.com | Rational drug design, materials science. |

| Molecular Docking | Binding affinity and mode with biological targets. tandfonline.comwjpls.orgnih.govresearchgate.net | Drug discovery, enzyme inhibition studies. |

| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. tandfonline.comtandfonline.com | Crystal engineering, supramolecular chemistry. |

| QSAR | Correlation of chemical structure with biological activity. nih.gov | Lead optimization in drug development. |

Development of Multifunctional Materials

The unique combination of the electron-rich thiophene (B33073) ring and the versatile pyrazolone core makes 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one an excellent building block for multifunctional materials. Future research should focus on integrating this molecule into advanced materials with tailored properties.

Promising directions include:

Coordination Polymers and MOFs: The pyrazolone moiety can act as a versatile ligand for metal ions, enabling the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgacs.orgresearchgate.net These materials could be designed to exhibit properties like gas storage, catalysis, or chemical sensing. The thiophene group can be further functionalized to tune the pore environment and functionality of the resulting framework.

Organic Electronics: Thiophene-containing compounds are widely used in organic electronics. tandfonline.com Future work could explore the incorporation of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one into conjugated polymers or small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The pyrazolone unit could serve to modulate the electronic properties and intermolecular packing of the material.

Chemosensors: The molecule's structure contains multiple heteroatoms (N, O, S) that can act as binding sites for specific ions or molecules. By attaching chromophoric or fluorophoric groups, derivatives of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one could be developed as selective and sensitive chemosensors for environmental monitoring or clinical diagnostics.

Integration into Supramolecular Architectures

The ability of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one to participate in various non-covalent interactions, such as hydrogen bonding (N-H---O, N-H---N) and π-π stacking (from both thiophene and pyrazole (B372694) rings), makes it an ideal candidate for constructing complex supramolecular assemblies. nih.govresearchgate.net

Future research in this area could focus on: